molecular formula C9H20ClNO B6218109 2-(pentan-3-yl)morpholine hydrochloride CAS No. 2742657-93-6

2-(pentan-3-yl)morpholine hydrochloride

Cat. No.: B6218109
CAS No.: 2742657-93-6
M. Wt: 193.7
InChI Key:
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Description

2-(pentan-3-yl)morpholine hydrochloride is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic amines that contain both amine and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentan-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 3-chloropentane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(pentan-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2-(pentan-3-yl)morpholine.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(pentan-3-yl)morpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(pentan-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the pentan-3-yl substituent.

    N-methylmorpholine: A similar compound with a methyl group instead of the pentan-3-yl group.

    N-ethylmorpholine: Another similar compound with an ethyl group.

Uniqueness

2-(pentan-3-yl)morpholine hydrochloride is unique due to the presence of the pentan-3-yl group, which can impart different chemical and biological properties compared to other morpholine derivatives. This structural variation can affect its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

2742657-93-6

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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